molecular formula C19H18FN3O3 B11302918 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Cat. No.: B11302918
M. Wt: 355.4 g/mol
InChI Key: HMJOPWDDUYMGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and subsequent coupling with the phenoxy and acetamide moieties. Common reagents used in these steps include fluorobenzene derivatives, hydrazine, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl and oxadiazole moieties contribute to its stability and potential therapeutic effects .

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H18FN3O3/c1-12(2)21-17(24)11-25-16-9-4-3-8-15(16)18-22-19(26-23-18)13-6-5-7-14(20)10-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

HMJOPWDDUYMGJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.